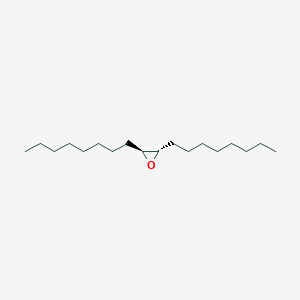
Acetic acid;2-(chloromethylsulfanyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(chloromethylsulfanyl)ethanol is a compound that combines the properties of acetic acid and 2-(chloromethylsulfanyl)ethanol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste It is widely used in the food industry as vinegar 2-(chloromethylsulfanyl)ethanol is an organic compound containing a chloromethyl group attached to a sulfanyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(chloromethylsulfanyl)ethanol can be achieved through several methods. One common approach involves the reaction of acetic acid with 2-(chloromethylsulfanyl)ethanol in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic processes. For example, the carbonylation of methanol to produce acetic acid can be combined with the chloromethylation of ethanol to yield the desired compound. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(chloromethylsulfanyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;2-(chloromethylsulfanyl)ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving sulfanyl groups.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds
Mechanism of Action
The mechanism of action of acetic acid;2-(chloromethylsulfanyl)ethanol involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The ethanol moiety can enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in the food and chemical industries.
Ethanol: A common alcohol used as a solvent and in alcoholic beverages.
Chloromethylsulfanyl derivatives: Compounds containing the chloromethylsulfanyl group, used in various chemical reactions.
Uniqueness
Acetic acid;2-(chloromethylsulfanyl)ethanol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications .
Properties
CAS No. |
59278-05-6 |
|---|---|
Molecular Formula |
C5H11ClO3S |
Molecular Weight |
186.66 g/mol |
IUPAC Name |
acetic acid;2-(chloromethylsulfanyl)ethanol |
InChI |
InChI=1S/C3H7ClOS.C2H4O2/c4-3-6-2-1-5;1-2(3)4/h5H,1-3H2;1H3,(H,3,4) |
InChI Key |
YFLUPXSOWOEZQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CSCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)

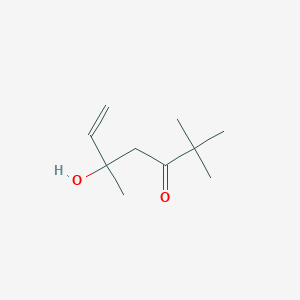
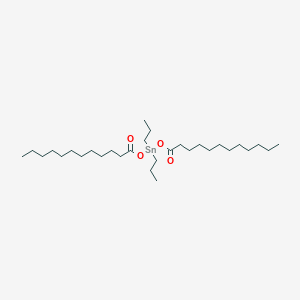

![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)
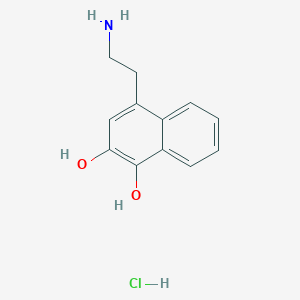

![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
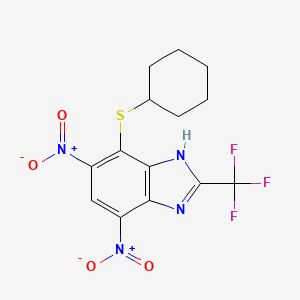
![1,2-Dimethyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14599275.png)
